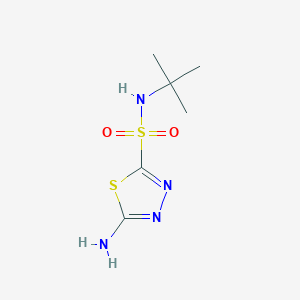

5-amino-N-tert-butyl-1,3,4-thiadiazole-2-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-N-tert-butyl-1,3,4-thiadiazole-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4O2S2/c1-6(2,3)10-14(11,12)5-9-8-4(7)13-5/h10H,1-3H3,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWCNYBXXSVFQRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=NN=C(S1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-tert-butyl-1,3,4-thiadiazole-2-sulfonamide typically involves the reaction of pivaloyl chloride with thiosemicarbazide. The reaction is carried out under controlled conditions, often involving the use of solvents like methanol and inert gases such as nitrogen or argon to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-amino-N-tert-butyl-1,3,4-thiadiazole-2-sulfonamide undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .

Scientific Research Applications

While the provided search results do not contain extensive information specifically on the applications of "5-amino-N-tert-butyl-1,3,4-thiadiazole-2-sulfonamide," they do offer some related insights into the uses of 1,3,4-thiadiazole derivatives, which can provide a broader context.

General Applications of 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazole is a scaffold of interest in synthesizing new drug molecules because of its diverse pharmacological activities . Derivatives of 1,3,4-thiadiazole exhibit a wide range of biological activities, including antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial properties . The presence of the =N-C-S- moiety and the strong aromaticity of the ring contribute to the stability and low toxicity of 1,3,4-thiadiazole derivatives .

Specific Research on 5-amino-1,3,4-thiadiazole-2-sulfonamide Derivatives

Some research has been conducted on 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives, exploring their effects on human carbonic anhydrase isozymes . Diaz et al. synthesized 5-amino-2-sulfonamide thiadiazole and observed 72%–79% protection at 90 mg/kg against induced seizures with no neurotoxicity, along with good binding affinity toward selected proteins by inhibiting carbonic anhydrase .

Anticonvulsant Agents

Modifications of the 1,3,4-thiadiazole moiety have shown good potency as anticonvulsant agents with high effectiveness and less toxicity . For example, 4-[(1,3,4-thiadiazol-2-yl)methyl]-5-p-tolyl-4H-1,2,4-triazole-3-thiol showed good activity during PTZ and MES tests (83% and 75% inhibition) at 20 mg/kg with less toxicity .

Antimicrobial Agents

Certain 1,3,4-thiadiazole derivatives have demonstrated potent antimicrobial activity, inhibiting bacterial and fungal strains . One study synthesized six novel 1,3,4-thiadiazole derivatives and tested them against Gram-negative bacteria, Gram-positive bacteria, and black fungus, suggesting that certain compounds could be promising against pathogenic bacteria and fungi .

Anticancer and Antitumor Agents

Some synthesized 1,3,4-thiadiazole analogues have been evaluated for in vitro anti-proliferative activities . Specific compounds have shown high anti-proliferation effects on various cancer cell lines and can be considered less toxic, more effective anti-tumor agents .

Mechanism of Action

The mechanism of action of 5-amino-N-tert-butyl-1,3,4-thiadiazole-2-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The biological activity of 1,3,4-thiadiazole-2-sulfonamides is highly dependent on substituents at positions 5 (R1) and the sulfonamide nitrogen (R2). Below is a comparative analysis with key analogues:

Pharmacological Advantages and Limitations

Advantages :

- Limitations: Synthetic complexity: Introducing bulky groups like tert-butyl requires multi-step reactions, reducing yield scalability . Limited data on in vivo efficacy and toxicity compared to well-established drugs like acetazolamide.

Biological Activity

5-amino-N-tert-butyl-1,3,4-thiadiazole-2-sulfonamide is a compound that has garnered attention in scientific research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various studies and findings.

Chemical Structure and Properties

This compound belongs to the class of thiadiazoles, characterized by a five-membered ring containing sulfur and nitrogen atoms. The presence of the sulfonamide group enhances its solubility and reactivity with biological molecules, making it a valuable candidate for various applications in medicine and biology.

The mechanism of action of this compound involves several biochemical pathways:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic processes. For example, it can inhibit mitochondrial hca va/vb isoforms, which may lead to alterations in lipid metabolism and weight reduction.

- Antitumor Activity : Thiadiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. The compound's structure allows it to interact with cellular targets, potentially leading to apoptosis in cancer cells .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity:

- Cell Line Studies : It has shown cytotoxic effects against human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines with IC50 values indicating effective growth inhibition. For instance, one study reported an IC50 value of 3.29 µg/mL against HCT116 cells .

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| HCT116 | 3.29 |

| H460 | 10 |

| MCF-7 | 0.28 |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have indicated that it possesses activity against various bacterial strains, although specific data on minimum inhibitory concentrations (MIC) may vary across studies .

Case Studies

- Cytotoxicity Against Cancer Cell Lines : A detailed study evaluated the cytotoxic effects of various thiadiazole derivatives including this compound. The findings highlighted its effectiveness against multiple tumor cell lines with notable IC50 values suggesting strong anticancer potential .

- Enzyme Inhibition Studies : Another research focused on the compound's ability to inhibit carbonic anhydrase enzymes (CA I, II, IV, and VII). The results demonstrated that this compound could serve as a potent inhibitor with implications for treating conditions like glaucoma and edema.

Q & A

Basic: What are the established synthetic routes for 5-amino-N-tert-butyl-1,3,4-thiadiazole-2-sulfonamide, and how can reaction conditions be optimized for yield and purity?

The compound is synthesized via a two-step procedure:

- Step 1 : Heterocyclization of acylated thiosemicarbazides with carbon disulfide to form 5-amino-1,3,4-thiadiazole-2-thiol intermediates.

- Step 2 : Alkylation using chloroacetic acid derivatives or sulfonylation via the Schotten–Baumann method to introduce the N-tert-butyl-sulfonamide group .

Optimization strategies : - Vary alkylating reagents (e.g., tert-butyl chloroacetate) to modulate steric and electronic effects.

- Use TLC and elemental analysis to monitor reaction progress and purity .

- Adjust solvent polarity (e.g., ethanol or DMF) to improve crystallinity and yield .

Advanced: How can computational methods guide the design of novel derivatives with enhanced bioactivity?

- Reaction path search : Quantum chemical calculations predict feasible reaction pathways, reducing trial-and-error experimentation .

- Molecular docking : Simulate interactions with target proteins (e.g., carbonic anhydrase) to prioritize derivatives with high binding affinity .

- Data-driven optimization : Machine learning models trained on spectral and biological data identify substituents (e.g., benzoyl or arylidine groups) that enhance antiproliferative activity .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound and its derivatives?

- 1H NMR : Confirm substitution patterns (e.g., tert-butyl singlet at δ 1.2–1.4 ppm) and amine proton integration .

- IR spectroscopy : Validate sulfonamide (SO₂ asymmetric stretch at ~1350 cm⁻¹) and thiadiazole ring (C=N stretch at ~1600 cm⁻¹) .

- TLC : Assess purity during intermediate synthesis using silica gel plates and UV visualization .

Advanced: What experimental strategies resolve contradictions in reported biological activity data across studies?

- Factorial design : Systematically vary parameters (e.g., cell line specificity, incubation time) to isolate confounding variables .

- Dose-response validation : Use MTT assays across multiple concentrations (e.g., 1–100 µM) to establish IC₅₀ consistency .

- Orthogonal assays : Cross-validate antiproliferative claims with free radical scavenging (e.g., DPPH assay) and antimitotic (e.g., tubulin polymerization) tests .

Basic: What in vitro pharmacological evaluation methods are recommended for preliminary screening?

- MTT assay : Quantify cytotoxicity against cancer cell lines (e.g., NCI-60 panel) with triplicate technical replicates .

- Enzyme inhibition : Measure carbonic anhydrase inhibition via stopped-flow spectrophotometry .

- Passive permeability : Use Caco-2 cell monolayers to predict oral bioavailability .

Advanced: How do structural modifications (e.g., sulfonamide substituents) influence structure-activity relationships (SAR)?

- Electron-withdrawing groups (e.g., -CF₃ on benzoyl): Enhance antiproliferative activity by increasing electrophilicity of the thiadiazole core .

- Steric effects : Bulky tert-butyl groups improve metabolic stability but may reduce solubility, requiring co-solvents (e.g., PEG-400) in in vivo studies .

- Hybrid derivatives : Coupling with triazole or oxadiazole rings broadens target engagement (e.g., dual EGFR/VEGFR inhibition) .

Basic: What solubility and formulation challenges arise with this compound, and how are they addressed?

- Low aqueous solubility : Use DMSO for stock solutions (≤10 mM) and dilute in PBS for assays .

- Nanoformulation : Encapsulate in PLGA nanoparticles to improve bioavailability for in vivo studies .

- Co-solvent systems : Ethanol-water (1:1 v/v) balances solubility and biocompatibility .

Advanced: What mechanistic studies elucidate the compound’s mode of action in cancer models?

- Proteomics : SILAC labeling identifies downstream targets (e.g., apoptosis regulators Bcl-2/Bax) .

- Transcriptomics : RNA-seq reveals modulation of oncogenic pathways (e.g., PI3K/AKT) .

- Molecular dynamics : Simulate interactions with tubulin to explain antimitotic effects .

Basic: How are synergistic effects with established chemotherapeutics evaluated?

- Combination index (CI) : Use Chou-Talalay method to quantify synergy (CI < 1) with cisplatin or paclitaxel .

- Isobolograms : Graphically assess additive vs. synergistic interactions at fixed molar ratios .

Advanced: What challenges arise in scaling up synthesis, and how are they mitigated?

- Purification hurdles : Replace column chromatography with recrystallization (e.g., ethanol/water) for cost-effective scale-up .

- Byproduct minimization : Optimize stoichiometry (e.g., 1.2:1 molar ratio of carbon disulfide to thiosemicarbazide) .

- Flow chemistry : Continuous reactors improve heat transfer and reduce reaction time for heterocyclization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.